

Hdac1-IN-8: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Hdac1-IN-8*

Cat. No.: *B15583609*

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Introduction

Hdac1-IN-8, also identified in the scientific literature as compound 5c, is a synthetic small molecule inhibitor of histone deacetylases (HDACs). This document provides an in-depth technical overview of **Hdac1-IN-8**, summarizing its inhibitory activity, the experimental protocols used for its characterization, and its synthetic pathway. The information presented herein is compiled from the primary scientific literature to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The inhibitory activity of **Hdac1-IN-8** against two histone deacetylase isoforms, HDAC1 and HDAC6, has been quantitatively assessed. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

Compound	HDAC1 IC50 (μM)	HDAC6 IC50 (μM)	HDAC8 IC50 (μM)
Hdac1-IN-8 (5c)	11.94	22.95	>500

Data sourced from publicly available chemical supplier information which references the primary literature.

Experimental Protocols

The following are the detailed experimental methodologies for the key experiments cited in the primary literature for the characterization of **Hdac1-IN-8**.

In Vitro HDAC1 and HDAC6 Inhibition Assays

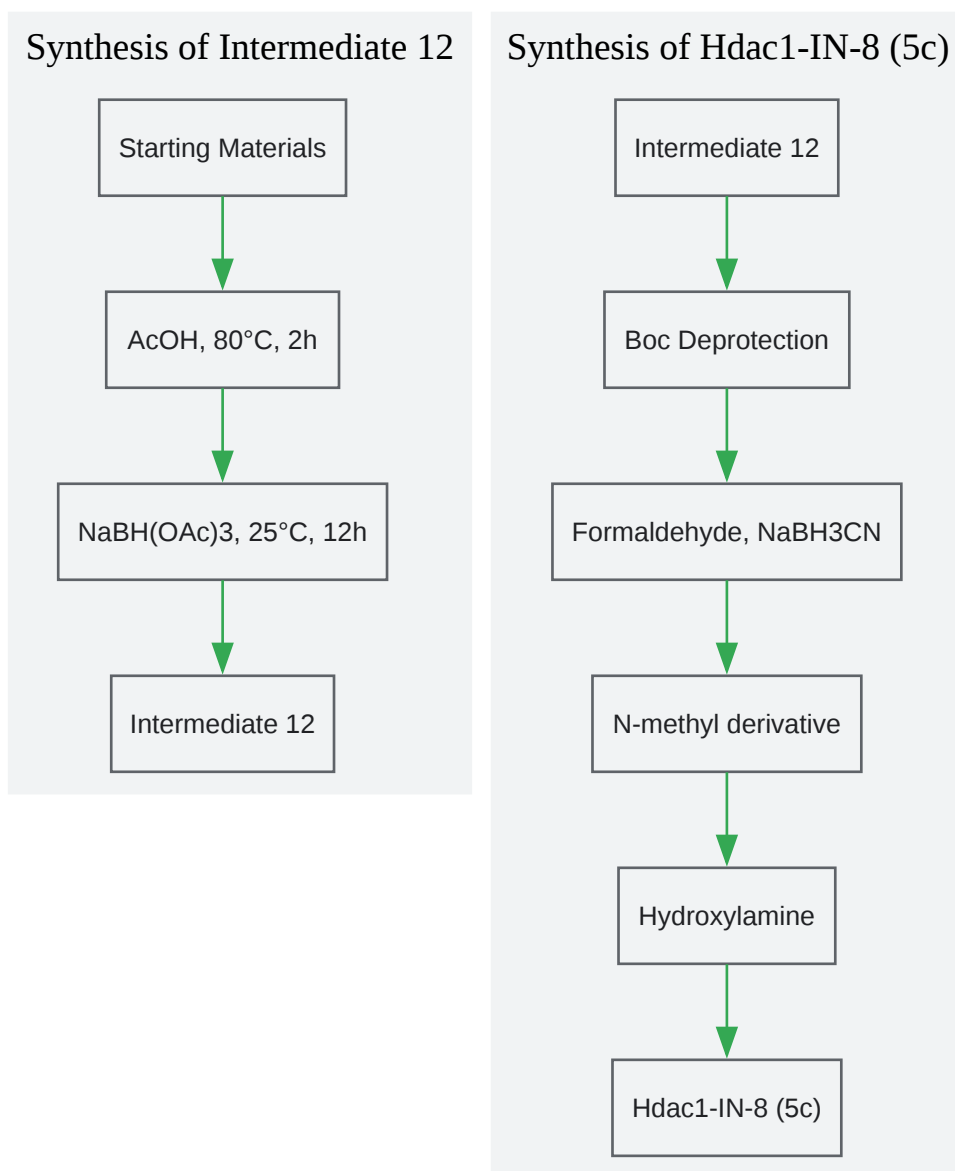
The enzymatic activity of **Hdac1-IN-8** was evaluated using commercially available HDAC1 and HDAC6 fluorometric drug discovery kits. The experiments were conducted as follows:

- Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC6 enzymes were used. A fluorogenic substrate, Boc-Lys(Ac)-AMC, was utilized for the assay.
- Inhibitor Preparation: **Hdac1-IN-8** was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to various concentrations for the assay.
- Assay Procedure:
 - The inhibitor (**Hdac1-IN-8**) at varying concentrations was pre-incubated with the HDAC enzyme (HDAC1 or HDAC6) in an assay buffer for a specified period at room temperature in a 96-well plate.
 - The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
 - The reaction mixture was incubated at 37°C for a defined time.
 - The reaction was terminated by the addition of a developer solution containing Trichostatin A (a potent pan-HDAC inhibitor) and a protease to cleave the deacetylated substrate.
- Data Analysis: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Synthetic Pathway of Hdac1-IN-8 (Compound 5c)

The following diagram illustrates the key steps in the chemical synthesis of **Hdac1-IN-8**.

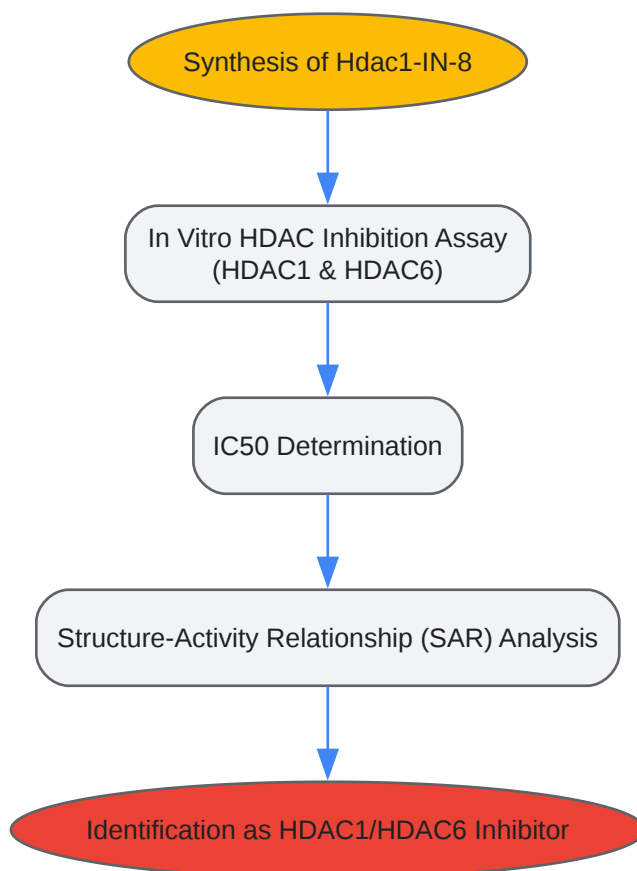


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Caption: Synthetic route for **Hdac1-IN-8** (compound 5c).

General Workflow for Biological Evaluation

The diagram below outlines the general workflow for the biological evaluation of **Hdac1-IN-8** as an HDAC inhibitor.



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